B1575205 Programmed cell death 1 ligand 1 (15-23)

Programmed cell death 1 ligand 1 (15-23)

カタログ番号 B1575205
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Programmed cell death 1 ligand 1

科学的研究の応用

1. Bibliometric Analysis in Esophageal Cancer Research

A bibliometric study by Yang and Wang (2022) focused on the trends in PD-L1 research, especially in esophageal cancer. They found that PD-L1 research is a rapidly growing field with key contributions from various countries, primarily China, the USA, and Japan. Their analysis revealed that neoadjuvant immunotherapy for esophageal cancer and the development of biomarkers are current hotspots in PD-L1 research (Yang & Wang, 2022).

2. PD-L1 as a Biomarker for Checkpoint Inhibitors

Araujo-Fernandez et al. (2020) discussed the role of PD-L1 expression as a predictive biomarker in cancer treatment, specifically in relation to atezolizumab, a monoclonal antibody targeting human PD-L1. This study highlights the need for further research to confirm the role of PD-L1 expression as a predictive biomarker (Araujo-Fernandez et al., 2020).

3. PD-1/PD-L1 in Cancer Immunotherapy

Jiang et al. (2019) reviewed the role of PD-1 and PD-L1 in cancer immunotherapy, including the structure and function of the PD-1/PD-L1 pathway and its implications for future cancer treatments. They emphasized the importance of understanding the molecular mechanisms of this pathway for developing effective therapies (Jiang et al., 2019).

4. PD-L1 in Oral Squamous Cell Carcinoma

Lenouvel et al. (2020) provided insights into the role of PD-L1 in oral squamous cell carcinoma, including its structure, function, regulation, and potential as a therapeutic target. Their research underscores the significance of PD-L1 overexpression in various malignancies (Lenouvel et al., 2020).

5. PD-L1 Expression and MHC-I in Tumor Cells

Tu et al. (2022) studied the effects of nintedanib, a triple angiokinase inhibitor, on PD-L1 expression. Their research revealed that nintedanib enhances PD-L1 expression and promotes the phosphorylation of STAT3, suggesting its potential in immunotherapy strategies (Tu et al., 2022).

6. Intracellular Role of PD-L1 in Cancer

A study by Tu et al. (2019) discovered that intracellular PD-L1 acts as an RNA binding protein, regulating mRNA stability of genes related to DNA damage. This suggests that targeting intracellular PD-L1 could enhance the efficacy of radiotherapy and chemotherapy in cancer (Tu et al., 2019).

7. Molecular Modeling Studies of PD-1/PD-L1 Complex Inhibitors

Research by Almahmoud and Zhong (2019) utilized molecular docking studies to identify critical residues for ligand binding to the PD-L1 protein. This study aids in designing effective ligands against the PD-1/PD-L1 complex, crucial for cancer therapy (Almahmoud & Zhong, 2019).

8. Autophagy and PD-L1 Expression in Cancer

Gao and Chen (2021) reviewed the role of autophagy in regulating PD-L1 expression, highlighting its importance in tumour immunotherapy. Their findings offer new perspectives for understanding the mechanism of PD-L1 expression and potential therapeutic approaches (Gao & Chen, 2021).

9. PD-L1 Degradation Pathway in Cancer Immunotherapy

Gou et al. (2020) discussed the degradation pathways of PD-L1 in cancer cells and their implications for cancer immunotherapy. This research provides insight into how PD-L1 degradation can enhance immunotherapy for cancer (Gou et al., 2020).

特性

配列

LLNAFTVTV

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Programmed cell death 1 ligand 1 (15-23)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。